molecular formula C9H19NO B6260158 rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol CAS No. 1262121-02-7

rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol

Cat. No.: B6260158
CAS No.: 1262121-02-7
M. Wt: 157.3
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Description

“rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol” is a chiral compound that belongs to the class of cyclohexanols. This compound is characterized by the presence of a cyclohexane ring substituted with an amino group and a hydroxyl group. The term “rac-” indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol” typically involves the following steps:

    Cyclohexanone Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Amination: The resulting cyclohexanol is then subjected to amination using isopropylamine under suitable conditions, such as in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reduction: Utilizing more efficient and scalable reducing agents.

    Continuous Flow Amination: Implementing continuous flow reactors to enhance the efficiency and yield of the amination process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can undergo further reduction to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of fully reduced cyclohexane derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Catalysts: Used as a building block in the synthesis of chiral catalysts for asymmetric synthesis.

    Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.

Biology

    Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor in biochemical assays.

Medicine

    Pharmaceutical Intermediates: Used as an intermediate in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which “rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol” exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways related to its functional groups.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol: The non-racemic form of the compound.

    Cyclohexanol: Lacks the amino group.

    2-Aminocyclohexanol: Lacks the isopropyl group.

Uniqueness

    Chirality: The presence of both enantiomers in equal amounts.

    Functional Groups: The combination of hydroxyl and amino groups on the cyclohexane ring.

Properties

CAS No.

1262121-02-7

Molecular Formula

C9H19NO

Molecular Weight

157.3

Purity

95

Origin of Product

United States

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